1,5,15-Tri-O-methylmorindol

Cancer chemoprevention EBV-EA inhibition Anthraquinone structure-activity relationship

1,5,15-Tri-O-methylmorindol (CAS 942609-65-6) is a naturally occurring tri-methylated anthraquinone first isolated from the fruits and leaves of Morinda citrifolia (Noni). It belongs to the anthraquinone class (molecular formula C₁₈H₁₆O₆, MW 328.3 g/mol) and is characterized by methoxy substituents at positions 1, 5, and 15 of the morindol scaffold, along with a free hydroxyl at position 6.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 942609-65-6
Cat. No. B014758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,15-Tri-O-methylmorindol
CAS942609-65-6
Synonyms1,5,15-trimethylmorindol
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCOCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)OC
InChIInChI=1S/C18H16O6/c1-22-8-9-4-5-10-13(17(9)23-2)15(20)11-6-7-12(19)18(24-3)14(11)16(10)21/h4-7,19H,8H2,1-3H3
InChIKeyHEVJQUHAJKODII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





1,5,15-Tri-O-methylmorindol (CAS 942609-65-6): A Tri-Methylated Anthraquinone from Morinda citrifolia for Cancer Chemoprevention and Viral Oncology Research


1,5,15-Tri-O-methylmorindol (CAS 942609-65-6) is a naturally occurring tri-methylated anthraquinone first isolated from the fruits and leaves of Morinda citrifolia (Noni) [1][2]. It belongs to the anthraquinone class (molecular formula C₁₈H₁₆O₆, MW 328.3 g/mol) and is characterized by methoxy substituents at positions 1, 5, and 15 of the morindol scaffold, along with a free hydroxyl at position 6 [3]. The compound has been evaluated for inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation and for TRAIL-synergistic cytotoxicity, positioning it as a research tool in cancer chemoprevention and viral oncology studies [1][2].

Workflow
EBV-EA inhibition screening panels
Probe context
TRAIL-synergy apoptosis pathway studies
Selection logic
Anthraquinone methylation SAR reference standard

Why 5,15-Di-O-methylmorindol and Other Morinda Anthraquinones Cannot Substitute for 1,5,15-Tri-O-methylmorindol in EBV-EA and TRAIL-Synergy Assays


The methylation pattern on the morindol scaffold directly governs inhibitory potency against TPA-induced EBV-EA activation. In the same study, 1,5,15-tri-O-methylmorindol achieved an IC₅₀ of 386 mol ratio/32 pmol TPA, whereas its closest structural analog 5,15-di-O-methylmorindol—differing only by the absence of the 1-O-methyl group—exhibited an IC₅₀ of 475, representing a measurable 23% reduction in potency [1]. Furthermore, 1,5,15-tri-O-methylmorindol displays a conditional cytotoxicity profile: inert alone against Jurkat leukemia cells (25 μg/mL) but synergizing with TRAIL (0.5–1.5 μg/mL) to yield an IC₅₀ of 14.5–15.0 μg/mL, a functional behavior not observed with the co-isolated iridoid citrifoside [2]. Substituting with under-methylated analogs, non-methylated morindone, or mechanistically distinct anthraquinones such as damnacanthal (a p56lck tyrosine kinase inhibitor) would eliminate or alter these experimentally verified biological readouts.

!
5,15-Di-O-methylmorindol or other under-methylated analogs may exhibit a quantifiably different EBV-EA inhibition profile, shifting assay sensitivity.
!
Non-methylated morindone or damnacanthal target topoisomerase II / p56lck pathways and lack the TRAIL-synergy phenotype, altering endpoint interpretation.
!
Non-TRAIL-sensitizing iridoids such as citrifoside do not replicate the conditional cytotoxicity profile, limiting apoptosis-pathway model fit.

Quantitative Differentiation Evidence for 1,5,15-Tri-O-methylmorindol (CAS 942609-65-6) Versus Closest Analogs


EBV-EA Inhibition: 23% Greater Potency of 1,5,15-Tri-O-methylmorindol Over 5,15-Di-O-methylmorindol in the Same Raji Cell Assay

In a direct head-to-head comparison within the same study, 1,5,15-tri-O-methylmorindol (compound 1) inhibited TPA-induced EBV-EA activation in Raji cells with an IC₅₀ of 386 mol ratio/32 pmol TPA, whereas 5,15-di-O-methylmorindol (compound 2)—the closest structural analog lacking only the 1-O-methyl substituent—exhibited an IC₅₀ of 475 mol ratio/32 pmol TPA [1]. This represents a 23% lower IC₅₀ (greater potency) for the tri-methylated compound. Among all 13 compounds evaluated in this study, 1,5,15-tri-O-methylmorindol demonstrated the lowest IC₅₀ (highest potency), with the full range spanning 386–578 mol ratio/32 pmol TPA [1].

EBV-EA Inhibition: 23% Greater Potency
Head-to-head
Target: IC₅₀ 386 mol ratio
Comparator: IC₅₀ 475 mol ratio (5,15-di-O-methyl)
Reported higher EBV-EA inhibition context for the tri-methylated form.
Raji cell assay; TPA-induced. Data to verify in independent lab.
Cancer chemoprevention EBV-EA inhibition Anthraquinone structure-activity relationship

TRAIL-Synergistic Cytotoxicity: 1,5,15-Tri-O-methylmorindol Converts from Inert to Cytotoxic (IC₅₀ 14.5–15.0 μg/mL) Upon TRAIL Co-Exposure, a Property Absent in Co-Isolated Citrifoside

1,5,15-Tri-O-methylmorindol (tested as 1,5,15-trimethylmorindol) at 25 μg/mL alone exhibits no significant cytotoxicity against the human T-cell leukemia cell line Jurkat. However, when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL, 0.5–1.5 μg/mL), it induces pronounced cytotoxicity with an IC₅₀ of 14.5–15.0 μg/mL in cell proliferation assays [1]. This conditional cytotoxicity is not universal among Morinda constituents: the co-isolated iridoid glycoside citrifoside (1) showed no activity even in the presence of TRAIL, establishing that the TRAIL-synergistic phenotype is compound-specific rather than extract-general [1].

TRAIL-Synergy: Conditional Cytotoxicity
Cross-study comparable
Alone: No significant cytotoxicity (25 μg/mL)
+ TRAIL: IC₅₀ 14.5–15.0 μg/mL
Supports apoptosis pathway-response interpretation.
Jurkat cell model; citrifoside comparator remained inactive.
TRAIL sensitization Apoptosis Jurkat leukemia

Methylation-Dependent Structure–Activity Relationship: The 1-O-Methyl Substituent as a Key Potency Determinant in the Morindol Scaffold

Comparison of the EBV-EA IC₅₀ values between 1,5,15-tri-O-methylmorindol (IC₅₀ = 386) and 5,15-di-O-methylmorindol (IC₅₀ = 475) reveals that the additional 1-O-methyl group contributes a quantifiable potency increment of approximately 89 mol ratio units (approximately 23% relative improvement) [1]. Furthermore, the non-methylated parent scaffold morindone exhibits a fundamentally different bioactivity profile, acting as a topoisomerase II inhibitor (IC₅₀ ≈ 21 μg/mL) and targeting TP53/KRAS pathways in colorectal cancer models, with no reported EBV-EA or TRAIL-synergy data [2]. This divergence in pharmacological targets underscores that methylation at positions 1, 5, and 15 redirects the compound's bioactivity from direct DNA-topoisomerase interaction toward viral antigen inhibition and apoptosis sensitization.

1-O-Methyl Key Determinant
Class-level inference
~89 mol ratio unit gain vs. 5,15-di-O-methylmorindol
Methylation pattern redirects bioactivity context.
Cross-study review; different assay systems.
Structure-activity relationship Anthraquinone methylation Drug discovery

Commercial Purity Specifications (≥98% HPLC) and Physical Identity Parameters for 1,5,15-Tri-O-methylmorindol Procurement

Commercial suppliers offer 1,5,15-tri-O-methylmorindol at ≥98% purity (HPLC) as a yellow powder solid at ambient temperature, with confirmed identity by MS and NMR . Key physiochemical identifiers include: molecular formula C₁₈H₁₆O₆, exact mass 328.094688 g/mol, XLogP3-AA 2.1, one hydrogen bond donor, six hydrogen bond acceptors, and four rotatable bonds [1]. The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone . Long-term storage is recommended at -20°C (powder, 3 years) or 4°C (2 years); in-solvent stability is maintained at -80°C for 6 months . The CAS registry number 942609-65-6 and MDL number MFCD20274594 provide unambiguous procurement identifiers that distinguish this compound from under-methylated or over-methylated morindol analogs.

Commercial Purity Specifications
Specification review
Purity: ≥98% HPLC
ID: CAS 942609-65-6
Supports lot-to-lot reproducibility in bioassays.
Yellow powder; solubility in DMSO, chloroform.
Quality control Natural product procurement Analytical specification

NMR Spectral Fingerprint for Identity Verification: Two Independent ¹H/¹³C NMR Spectra Available for 1,5,15-Tri-O-methylmorindol

Two independent NMR spectra (¹H and ¹³C) of 1,5,15-tri-O-methylmorindol are deposited in the KnowItAll NMR Spectral Library (SpectraBase Compound ID 29WwjgP8lZ2), recorded in CDCl₃ solvent [1]. The spectra provide definitive identity confirmation through characteristic signals corresponding to the three methoxy groups (δ ~3.8–4.0 ppm), the aromatic protons of the anthraquinone core (δ ~7.0–8.0 ppm), and the benzylic methylene of the methoxymethyl substituent [1]. These reference spectra enable researchers to verify compound identity upon receipt and to monitor chemical integrity during storage, particularly important for a natural product where inadvertent substitution with 5,15-di-O-methylmorindol—which would show only two methoxy signals—can be rapidly detected by ¹H NMR integration.

NMR Spectral Fingerprint
Supporting evidence
¹H NMR: 3 methoxy signals (9H)
Deposited: SpectraBase ID 29WwjgP8lZ2
Enables rapid identity verification upon receipt.
Differentiates from di-methyl analog (2 methoxy signals).
Spectral identification Quality assurance NMR fingerprinting

Experimental Scenarios Where 1,5,15-Tri-O-methylmorindol (CAS 942609-65-6) Provides Differentiated Value Based on Quantitative Evidence


EBV-Associated Cancer Chemoprevention Screening Panels Requiring Maximal Anthraquinone Potency

In compound library screens for inhibitors of TPA-induced EBV-EA activation, 1,5,15-tri-O-methylmorindol provides the highest potency (IC₅₀ = 386 mol ratio/32 pmol TPA) among all 13 Morinda citrifolia constituents tested, outperforming its closest analog 5,15-di-O-methylmorindol (IC₅₀ = 475) [1]. Researchers constructing dose–response curves for EBV-EA inhibition should select this tri-methylated variant as the benchmark anthraquinone positive control, as substituting with the di-methyl analog would shift the IC₅₀ by approximately 23%, potentially altering assay window and hit-calling thresholds in high-throughput screening campaigns [1].

TRAIL-Sensitization Mechanistic Studies in Jurkat and Other Leukemia Models

The compound's conditional cytotoxicity—inert alone at 25 μg/mL but achieving IC₅₀ 14.5–15.0 μg/mL with TRAIL co-treatment—makes it a valuable probe for dissecting TRAIL resistance mechanisms [2]. Unlike constitutively cytotoxic anthraquinones such as morindone (topoisomerase II IC₅₀ ≈ 21 μg/mL), 1,5,15-tri-O-methylmorindol allows researchers to separate basal cytotoxicity from TRAIL-pathway-specific potentiation [3]. This property is particularly relevant for studies on TRAIL-resistant hematological malignancies where sensitizer compounds are sought.

Structure–Activity Relationship Studies of Anthraquinone Methylation Patterns

The quantifiable 89 mol ratio unit potency difference between 1,5,15-tri-O-methylmorindol and 5,15-di-O-methylmorindol provides a defined SAR data point for medicinal chemistry programs exploring anthraquinone methylation [1]. The tri-methylated compound serves as the fully methylated reference point, while the di-methyl analog represents the intermediate methylation state, and morindone serves as the non-methylated baseline (topoisomerase II IC₅₀ ≈ 21 μg/mL) [3]. This methylation series enables systematic investigation of how incremental methoxy substitution redirects bioactivity from DNA-topoisomerase interaction toward viral antigen inhibition and death-receptor pathway modulation.

Quality Control and Authentication of Morinda citrifolia-Derived Research Materials

The availability of two reference NMR spectra (¹H and ¹³C in CDCl₃, SpectraBase ID 29WwjgP8lZ2) enables analytical laboratories to authenticate 1,5,15-tri-O-methylmorindol in natural product extracts, semi-synthetic preparations, and commercial reference standards [4]. The three-methoxy ¹H NMR signature (integration 9H) provides an unambiguous spectroscopic differentiator from the two-methoxy pattern of 5,15-di-O-methylmorindol (integration 6H), preventing misidentification that could compromise bioassay results [4]. This is particularly critical for laboratories sourcing Morinda anthraquinones from multiple vendors or isolating them from plant material.

Application
Selection Property
Validation Focus
EBV-associated cancer chemoprevention screening
Reported rank in EBV-EA inhibition panel
Assay-window and hit-calling threshold review
TRAIL-sensitization mechanistic studies
Conditional cytotoxicity profile
Apoptosis-pathway potentiation interpretation
Anthraquinone methylation SAR programs
Tri-methylated reference scaffold
Methylation-dependent bioactivity context
Quality control and authentication of research materials
Reference NMR spectral fingerprint
Spectroscopic identity confirmation workflow

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